Cas no 1705809-57-9 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide)

1-(6-(1H-1,2,4-トリアゾール-1-イル)ピリダジン-3-イル)-N-((1H-インドール-3-イル)メチル)ピペリジン-3-カルボキサミドは、複素環化合物を有する高選択性の化学物質です。分子構造中に1,2,4-トリアゾール基とインドール基を併せ持ち、医薬品分野での生物学的活性が期待されます。特に、キナーゼ阻害剤や神経伝達物質関連受容体への親和性が示唆されており、創薬研究におけるリード化合物としての潜在性を有しています。ピペリジン骨格の存在により分子の立体配置が最適化され、標的タンパク質との結合効率が向上する特徴があります。また、カルボキサミド部位は水素結合形成能を高め、溶解性と細胞膜透過性のバランスが良好に保たれています。

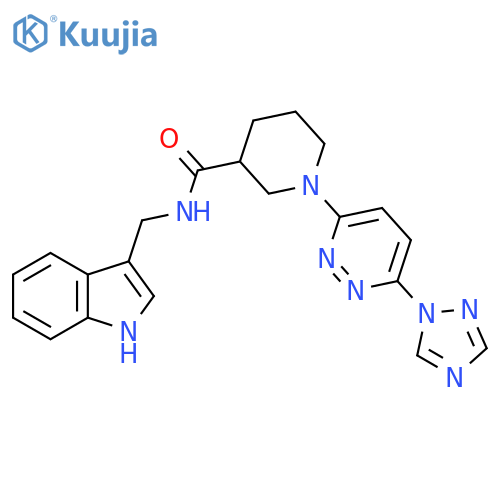

1705809-57-9 structure

商品名:1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide

- 1705809-57-9

- N-(1H-indol-3-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

- N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

- F6456-1951

- AKOS024893790

-

- インチ: 1S/C21H22N8O/c30-21(24-11-16-10-23-18-6-2-1-5-17(16)18)15-4-3-9-28(12-15)19-7-8-20(27-26-19)29-14-22-13-25-29/h1-2,5-8,10,13-15,23H,3-4,9,11-12H2,(H,24,30)

- InChIKey: HSZWDGFYEYCSDP-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CN(C2=CC=C(N3C=NC=N3)N=N2)CCC1)NCC1=CNC2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 402.19165736g/mol

- どういたいしつりょう: 402.19165736g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 591

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6456-1951-20μmol |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-10μmol |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-4mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-5mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-10mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-2mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-3mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-1mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-20mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F6456-1951-25mg |

N-[(1H-indol-3-yl)methyl]-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide |

1705809-57-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 |

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1705809-57-9 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((1H-indol-3-yl)methyl)piperidine-3-carboxamide) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量